

Application Notes and Protocols for In Vivo Efficacy Testing of 25-Hydroxytachysterol

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Compound of Interest		
Compound Name:	25-Hydroxytachysterol3	
Cat. No.:	B3327925	Get Quote

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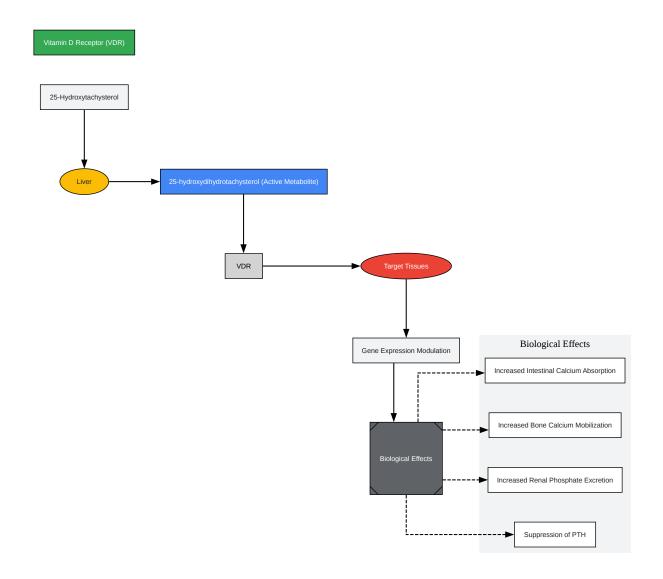
Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of 25-Hydroxytachysterol, a synthetic vitamin D analog. The primary application detailed is in a rat model of secondary hyperparathyroidism induced by chronic kidney disease (CKD). 25-Hydroxytachysterol is hydroxylated in the liver to its active form, 25-hydroxydihydrotachysterol, which subsequently binds to the vitamin D receptor.[1] This activation allows it to play a role in regulating calcium and phosphate metabolism by stimulating intestinal calcium absorption, mobilizing bone calcium, and increasing renal phosphate excretion.[1][2][3] These protocols are designed to assess the compound's efficacy in modulating key biomarkers and its effects on bone histology.

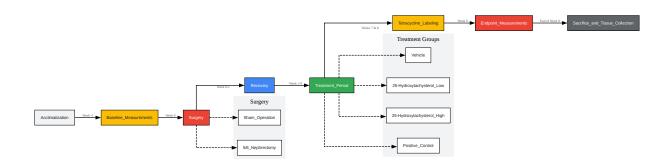
Core Concepts and Signaling Pathway

25-Hydroxytachysterol primarily functions to regulate calcium and phosphate homeostasis. Its active metabolite, 25-hydroxydihydrotachysterol, mimics the action of endogenous vitamin D, albeit with distinct pharmacokinetics. The central signaling pathway involves the binding of the active metabolite to the Vitamin D Receptor (VDR) in target tissues. This interaction modulates the expression of genes involved in mineral metabolism. In the context of secondary hyperparathyroidism in CKD, a key therapeutic goal is the suppression of elevated parathyroid hormone (PTH) levels.









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